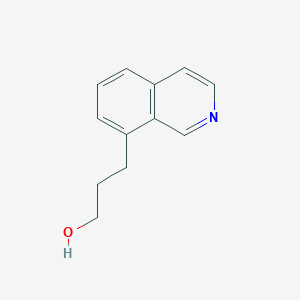

8-Isoquinolinepropanol

CAS No.:

Cat. No.: VC14234726

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 3-isoquinolin-8-ylpropan-1-ol |

| Standard InChI | InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-6-7-13-9-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |

| Standard InChI Key | WKELMNIBYOBWSX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)CCCO |

Introduction

Structural and Nomenclature Analysis of 8-Isoquinolinepropanol

Isoquinoline alkaloids are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The numbering system for isoquinoline designates the nitrogen atom at position 1, with subsequent positions following the fused ring structure. In 8-isoquinolinepropanol, the propanol group (–CH2CH2CH2OH) is substituted at position 8 (Figure 1) . This substitution introduces both hydrophilic and hydrophobic regions, influencing solubility and interaction with biological targets.

The molecular formula of 8-isoquinolinepropanol is inferred as C12H13NO, with a molecular weight of 187.24 g/mol. This aligns with the framework of simpler isoquinoline derivatives, such as 8-hydroxyquinoline (C9H7NO, 145.16 g/mol) and 8-isoquinolinyl-boronic acid (C9H8BNO2, 172.98 g/mol) . The propanol side chain enhances water solubility compared to unsubstituted isoquinolines, which typically require polar aprotic solvents for dissolution .

Synthetic Routes to 8-Isoquinolinepropanol

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in isoquinoline synthesis, involving the condensation of β-arylethylamines with aldehydes or ketones. For 8-substituted derivatives, dopamine or phenethylamine precursors are often used. For example, Iwasa et al. (2001) synthesized tetrahydroisoquinoline derivatives via dopamine condensation, achieving substitutions at C-1 and C-6 positions . Adapting this method, 8-isoquinolinepropanol could be synthesized by introducing a propanol-modified aldehyde during cyclization.

Cycloaddition and Ring-Opening Strategies

Chen et al. (2023) demonstrated the use of [4 + 2] cycloaddition followed by ring-opening/aromatization to construct complex isoquinoline scaffolds . Applying similar methodology, a propanol-containing dienophile could be employed to yield 8-substituted products. This route offers regioselectivity, critical for positioning the propanol group at the 8-position.

Post-Synthetic Modifications

Lead compounds such as tetrahydroisoquinoline (THIQ) derivatives can undergo structural optimization. For instance, esterification or carbamation of THIQ-1 (a lead compound with a pentanol side chain) enhanced antibacterial activity . By substituting the pentanol group with propanol, 8-isoquinolinepropanol could be synthesized, leveraging similar esterification protocols (Figure 2).

Physicochemical Properties

The physicochemical profile of 8-isoquinolinepropanol is extrapolated from analogous compounds:

The propanol side chain improves aqueous solubility compared to parent isoquinoline (logP ≈ 2.5), facilitating formulation for biological applications .

Pharmacological Activities

Antimicrobial Efficacy

Isoquinoline derivatives exhibit broad-spectrum antimicrobial activity. For example, compound 8 (a C-1-pentyl derivative) showed MIC values of 1–5 µg/mL against Staphylococcus aureus and Escherichia coli . Structural analogs with hydroxyl or ester groups at the 8-position, such as 8-hydroxyquinoline, demonstrate antifungal activity by disrupting ergosterol biosynthesis . 8-Isoquinolinepropanol’s propanol group may enhance membrane permeability, potentially lowering MIC values against Gram-positive and Gram-negative pathogens.

Antifungal Mechanisms

Chlorinated derivatives of isoquinoline alkaloids, such as chlorophenethyl carbamate 11, inhibited fungal growth by 81–94% at 50 µg/mL . The propanol group’s hydrogen-bonding capacity may augment binding to fungal D-14 reductase, a key enzyme in ergosterol synthesis .

Industrial and Therapeutic Applications

Pharmaceutical Development

8-Isoquinolinepropanol’s structural flexibility makes it a candidate for drug discovery. Modifications at the propanol hydroxyl group (e.g., esterification) could yield prodrugs with improved bioavailability. Its potential as a CNS agent is suggested by the ability of THIQ derivatives to cross the blood-brain barrier .

Agricultural Chemistry

Isoquinoline derivatives are employed as antifungals in crop protection. The propanol side chain’s polarity may reduce soil adsorption, enhancing foliar uptake and residual activity against Fusarium spp. and Curvularia lunata .

Future Research Directions

-

Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.

-

Mechanistic Studies: Elucidating interactions with bacterial topoisomerases and fungal cytochrome P450 enzymes.

-

Formulation Development: Exploring nanoencapsulation to enhance solubility and targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume